molecular formula C6H6Cl4N2 B13511295 3,4,5-Trichlorobenzene-1,2-diamine hydrochloride

3,4,5-Trichlorobenzene-1,2-diamine hydrochloride

Cat. No.: B13511295
M. Wt: 247.9 g/mol
InChI Key: XTMNSAMDLGMYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichlorobenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C6H6Cl4N2. It is a derivative of benzene, where three chlorine atoms and two amino groups are substituted on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichlorobenzene-1,2-diamine hydrochloride typically involves the chlorination of benzene followed by the introduction of amino groups. The process can be summarized as follows:

    Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 3,4,5-trichlorobenzene.

    Amination: The trichlorobenzene is then subjected to amination using ammonia or an amine source under high pressure and temperature to introduce the amino groups at the 1,2-positions.

    Formation of Hydrochloride Salt: The resulting 3,4,5-trichlorobenzene-1,2-diamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the chlorination and amination steps.

    Purification: The crude product is purified using crystallization or distillation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorobenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3,4,5-Trichlorobenzene-1,2-diamine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorobenzene-1,2-diamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorobenzene-1,3-diamine: Similar structure but different substitution pattern.

    3,5-Dichlorobenzene-1,2-diamine: Lacks one chlorine atom compared to 3,4,5-Trichlorobenzene-1,2-diamine hydrochloride.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H6Cl4N2

Molecular Weight

247.9 g/mol

IUPAC Name

3,4,5-trichlorobenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C6H5Cl3N2.ClH/c7-2-1-3(10)6(11)5(9)4(2)8;/h1H,10-11H2;1H

InChI Key

XTMNSAMDLGMYQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.